molecular formula C15H23ITe B14268568 2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene CAS No. 138355-35-8

2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene

Cat. No.: B14268568
CAS No.: 138355-35-8
M. Wt: 457.8 g/mol
InChI Key: PEARPSVKTMFUNA-UHFFFAOYSA-N
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Description

2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene is an organotellurium compound characterized by the presence of an iodotellanyl group attached to a benzene ring substituted with three isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene typically involves the introduction of the iodotellanyl group to a pre-formed 1,3,5-tri(propan-2-yl)benzene. One common method is the electrophilic aromatic substitution reaction where the benzene ring undergoes substitution with an iodotellanyl reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The iodotellanyl group can be oxidized to form tellurium oxides.

    Reduction: The compound can be reduced to remove the iodotellanyl group, yielding the parent benzene derivative.

    Substitution: The iodotellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene has several applications in scientific research:

    Biology: The compound may be explored for its potential biological activity and interactions with biomolecules.

    Medicine: Research may investigate its potential as a therapeutic agent or diagnostic tool.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene exerts its effects involves the interaction of the iodotellanyl group with molecular targets. The tellurium atom can form bonds with various nucleophiles, leading to the formation of new compounds. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Iodotellanyl)-1,3,5-tri(methyl)benzene
  • 2-(Iodotellanyl)-1,3,5-tri(ethyl)benzene
  • 2-(Iodotellanyl)-1,3,5-tri(butyl)benzene

Uniqueness

2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene is unique due to the presence of the isopropyl groups, which can influence its reactivity and physical properties compared to other similar compounds

Properties

CAS No.

138355-35-8

Molecular Formula

C15H23ITe

Molecular Weight

457.8 g/mol

IUPAC Name

[2,4,6-tri(propan-2-yl)phenyl] tellurohypoiodite

InChI

InChI=1S/C15H23ITe/c1-9(2)12-7-13(10(3)4)15(17-16)14(8-12)11(5)6/h7-11H,1-6H3

InChI Key

PEARPSVKTMFUNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[Te]I)C(C)C

Origin of Product

United States

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